molecular formula C23H16FNO6 B11119410 7-Fluoro-2-(furan-2-ylmethyl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Fluoro-2-(furan-2-ylmethyl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11119410
M. Wt: 421.4 g/mol
InChI Key: WDLVYSJNJFPDTN-UHFFFAOYSA-N
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Description

7-fluoro-2-[(furan-2-yl)methyl]-1-(4-hydroxy-3-methoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles. This compound is characterized by its unique structure, which includes a fluorine atom, a furan ring, and a chromeno-pyrrole core. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-2-[(furan-2-yl)methyl]-1-(4-hydroxy-3-methoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include the formation of the chromeno-pyrrole core, the introduction of the fluorine atom, and the attachment of the furan ring. Common reagents used in these reactions include fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI), and coupling agents, such as palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be employed to make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

7-fluoro-2-[(furan-2-yl)methyl]-1-(4-hydroxy-3-methoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, such as potassium permanganate (KMnO4) and chromium trioxide (CrO3), and reducing agents, such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlling the temperature, pH, and solvent to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

7-fluoro-2-[(furan-2-yl)methyl]-1-(4-hydroxy-3-methoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-fluoro-2-[(furan-2-yl)methyl]-1-(4-hydroxy-3-methoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-fluoro-2-[(furan-2-yl)methyl]-1-(4-hydroxy-3-methoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione include other chromeno[2,3-c]pyrrole derivatives, such as:

  • 7-chloro-2-[(furan-2-yl)methyl]-1-(4-hydroxy-3-methoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione
  • 7-bromo-2-[(furan-2-yl)methyl]-1-(4-hydroxy-3-methoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione

Uniqueness

The uniqueness of 7-fluoro-2-[(furan-2-yl)methyl]-1-(4-hydroxy-3-methoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom, in particular, can enhance its stability and bioactivity compared to other similar compounds.

Properties

Molecular Formula

C23H16FNO6

Molecular Weight

421.4 g/mol

IUPAC Name

7-fluoro-2-(furan-2-ylmethyl)-1-(4-hydroxy-3-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H16FNO6/c1-29-18-9-12(4-6-16(18)26)20-19-21(27)15-10-13(24)5-7-17(15)31-22(19)23(28)25(20)11-14-3-2-8-30-14/h2-10,20,26H,11H2,1H3

InChI Key

WDLVYSJNJFPDTN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2C3=C(C(=O)N2CC4=CC=CO4)OC5=C(C3=O)C=C(C=C5)F)O

Origin of Product

United States

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